molecular formula C16H12N2O2 B13632389 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13632389
M. Wt: 264.28 g/mol
InChI Key: FFYKDBJCXKRLCL-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a 2,3-dihydrobenzofuran moiety and a pyridin-3-yl substituent. The pyridine ring at position 2 of the propanenitrile backbone contributes electron-withdrawing properties and hydrogen-bonding capabilities, which may influence reactivity and biological interactions.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C16H12N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h1-7,10,13,15H,8H2

InChI Key

FFYKDBJCXKRLCL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C(=O)C(C#N)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. The preparation methods often start with the formation of the benzofuran ring, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

This may influence solubility and metabolic stability. Thiazole-containing analogs (e.g., compound 32) exhibit distinct electronic profiles due to sulfur’s electronegativity, which could alter binding affinities in biological systems compared to oxygen-rich benzofuran .

Substituent Electronic Effects :

  • The pyridin-3-yl group in the target compound is electron-withdrawing, similar to the 5-methyl-pyridin-3-yl substituent in compound 3k . Methylation at the pyridine’s 5-position (as in 3k) may enhance lipophilicity.
  • 3,4,5-Trimethoxyphenyl substituents in compound 39 introduce strong electron-donating methoxy groups, which are often associated with enhanced biological activity (e.g., microtubule inhibition in cancer cells) .

Synthetic Routes: The target compound’s synthesis may involve Knoevenagel condensation or nucleophilic acyl substitution, analogous to methods used for compound 3k (ethanol/piperidine at low temperatures) . In contrast, compound 39 employs lithium diisopropylamide (LDA) in THF for deprotonation, highlighting the role of strong bases in constructing sterically hindered propanenitrile derivatives .

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